molecular formula C12H8F2O B11898010 3-(Difluoromethyl)-1-naphthaldehyde

3-(Difluoromethyl)-1-naphthaldehyde

Cat. No.: B11898010
M. Wt: 206.19 g/mol
InChI Key: IYFVYEWZTRUPKZ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-naphthaldehyde is an organic compound that belongs to the class of difluoromethylated aromatic aldehydes. This compound is characterized by the presence of a difluoromethyl group (-CF2H) attached to the naphthalene ring, which is a fused pair of benzene rings. The difluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1-naphthaldehyde typically involves the introduction of the difluoromethyl group onto the naphthalene ring. One common method is the difluoromethylation of naphthaldehyde derivatives using difluoromethylating agents such as difluoromethyl bromide (BrCF2H) or difluoromethyl iodide (ICF2H) in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylating reagents and catalysts can enhance the efficiency of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-naphthaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Difluoromethyl)-1-naphthaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1-naphthaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins or enzymes. This interaction can modulate the activity of the target, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-1-naphthaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it valuable in various applications .

Properties

Molecular Formula

C12H8F2O

Molecular Weight

206.19 g/mol

IUPAC Name

3-(difluoromethyl)naphthalene-1-carbaldehyde

InChI

InChI=1S/C12H8F2O/c13-12(14)9-5-8-3-1-2-4-11(8)10(6-9)7-15/h1-7,12H

InChI Key

IYFVYEWZTRUPKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C=O)C(F)F

Origin of Product

United States

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